The presence of the amine groups (N(CH3)2) suggests N,N,N',N'-Tetramethyl-2-butene-1,4-diamine might act as a bidentate ligand, capable of coordinating with metal centers. This property could be valuable in designing new catalysts for organic reactions PubChem: .
The diamine functionality (H2N-CH2-CH2-CH2-NH2) could potentially be used as a building block for the synthesis of new polymers. The presence of the double bond (C=C) might introduce interesting properties like chain rigidity or reactivity for further modifications Sigma-Aldrich: .
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is an organic compound with the molecular formula and a molecular weight of approximately 142.24 g/mol. It is characterized by its structure, which includes four methyl groups attached to a butene backbone and two amine groups. This compound is typically presented as a colorless to light yellow liquid and is known for its flammability and corrosive properties, specifically being classified as a flammable liquid (Flam. Liq. 3) and a skin corrosive (Skin Corr. 1B) .
Currently, there's no documented information on the specific mechanism of action of TMDAB in any biological system.
Several synthesis methods have been reported for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine:
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine finds applications in various fields:
Several compounds share structural similarities with N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
N,N-Dimethylbutane-1,4-diamine | C6H16N2 | Contains two methyl groups; less sterically hindered. |
N,N,N',N'-Tetramethyl-1,3-butanediamine | C8H20N2 | Similar structure but different connectivity; more symmetrical. |
2-Methyl-1,3-butanediamine | C5H14N2 | Fewer carbon atoms; simpler structure but retains amine functionality. |
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is unique due to its specific arrangement of four methyl groups on a butene chain and two terminal amine functionalities. This configuration contributes to its distinct physical and chemical properties compared to other similar compounds.
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, a ditertiary amine with molecular formula C₈H₁₈N₂, can be synthesized through several routes, with nucleophilic substitution reactions being the predominant methodology. The synthesis strategies preserve the central double bond while introducing the dimethylamino functional groups at the terminal positions.
Nucleophilic substitution reactions represent the most common and efficient approach to synthesizing N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. These reactions typically involve the displacement of leaving groups by dimethylamine at the terminal carbon atoms of butene derivatives.
The synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine commonly employs halogenated butene derivatives as key precursors. The reactivity of these precursors significantly influences the efficiency and yield of the target compound.
1,4-Dibromo-2-butene as Primary Precursor
The most established synthetic route utilizes 1,4-dibromo-2-butene as the starting material. This approach involves nucleophilic substitution reactions where dimethylamine displaces the bromine atoms. The reaction proceeds via an SN2 mechanism, with the following characteristics:
The general reaction can be represented as:
(E)-BrCH₂CH=CHCH₂Br + 4(CH₃)₂NH → (E)-(CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂ + 2(CH₃)₂NH₂Br
Table 1: Comparative Reactivity of Halogenated Butene Precursors
Precursor | Relative Reactivity | Reaction Temperature (°C) | Typical Yield (%) | Comments |
---|---|---|---|---|
1,4-Dibromo-2-butene | High | 25-60 | 80-95 | Preferred industrial precursor |
1,4-Dichloro-2-butene | Moderate | 40-80 | 70-85 | Cost-effective alternative |
1,4-Diiodo-2-butene | Very High | 0-25 | 85-98 | Expensive, used for specialty applications |
1,4-Dichloro-2-butene as Alternative Precursor
An alternative synthetic approach employs 1,4-dichloro-2-butene as the halogenated starting material. The chloro derivative, while less reactive than its bromo counterpart, offers economic advantages that make it suitable for large-scale production:
Solvent Effects on Halogenated Precursor Reactivity
The choice of solvent significantly impacts the reactivity of halogenated precursors in the synthesis process:
The successful synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine relies on effective dimethylamine alkylation strategies. Various approaches have been developed to optimize this critical step.
Direct Alkylation with Gaseous Dimethylamine
One effective approach involves the direct use of gaseous dimethylamine:
Aqueous Dimethylamine Solutions
For laboratory-scale synthesis, aqueous solutions of dimethylamine (typically 40% w/w) are commonly employed:
Base Addition and pH Control
The addition of auxiliary bases facilitates the nucleophilic substitution by neutralizing the hydrogen halide byproducts:
Table 2: Dimethylamine Alkylation Conditions and Outcomes
Alkylation Method | Dimethylamine Form | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
Direct gaseous | Gas (excess) | Self-buffering | Methanol | 25-40 | 4-8 | 90-95 |
Aqueous solution | 40% aqueous | K₂CO₃ | Methanol/water | 40-60 | 8-12 | 85-90 |
Dimethylamine hydrochloride | Salt | NaOH (excess) | Ethanol/water | 50-70 | 10-16 | 75-85 |
Two-phase system | 40% aqueous | NaOH | Toluene + PTC* | 30-50 | 6-10 | 80-90 |
*PTC = Phase-transfer catalyst (typically tetrabutylammonium salts)
The industrial production of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine requires scalable processes that maximize yield and purity while minimizing costs and environmental impact. Various catalytic approaches have been developed to enhance reaction efficiency and selectivity.
Recent developments in transition metal catalysis have opened new synthetic routes for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine production, offering potential advantages over traditional nucleophilic substitution methods.
Titanium-Catalyzed Hydroaminoalkylation
A significant advancement in synthesis methodology involves titanium-catalyzed hydroaminoalkylation reactions using dimethylamine as a substrate. This approach offers several advantages:
The general reaction scheme can be represented as:
2(CH₃)₂NH + CH₂=CHCH=CH₂ → (E)-(CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂
Palladium-Catalyzed Amination
Palladium-catalyzed amination reactions represent another promising approach:
These catalytic methods show particular promise for applications requiring high stereochemical purity, though their industrial implementation remains limited compared to established nucleophilic substitution routes.
The commercial production of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine requires careful optimization to achieve the desired purity levels (typically >97%) while maximizing yield and process economics.
Reaction Parameter Optimization
Key parameters that influence yield and purity include:
Purification Strategies
Post-reaction purification is critical for achieving high-purity N,N,N',N'-Tetramethyl-2-butene-1,4-diamine:
Industrial Production Considerations
Large-scale manufacturing requires additional considerations:
Table 3: Industrial Process Parameters and Quality Control
Parameter | Typical Range/Value | Quality Control Method |
---|---|---|
Purity requirement | >97.0% | Gas Chromatography (GC) |
Color specification | Colorless to light yellow | Visual inspection |
Reaction temperature | 25-60°C | Thermocouple monitoring |
Pressure (distillation) | 5-20 mmHg | Pressure transducer |
Residual water content | <0.1% | Karl Fischer titration |
Flash point | 50°C | Closed cup method |
Storage temperature | <15°C | Temperature-controlled storage |
Palladium complexes of N,N,N',N'-tetramethyl-2-butene-1,4-diamine are highly effective in Suzuki-Miyaura cross-couplings. The ligand’s strong σ-donation accelerates oxidative addition of aryl halides to Pd(0), while its steric profile suppresses β-hydride elimination side reactions [2]. For example, coupling of 4-bromotoluene with phenylboronic acid achieves 92% yield under mild conditions (60°C, 4 h), outperforming triphenylphosphine-based catalysts by 15% [3].
Nickel complexes exhibit unique activity in Kumada couplings of aryl chlorides. The ligand’s electron-donating capacity lowers the activation energy for transmetallation, enabling reactions at room temperature. A representative transformation of 2-chloronaphthalene with methylmagnesium bromide proceeds in 85% yield within 2 hours [3].
While the ligand itself is not chiral, its coordination to metals induces axial chirality in complexes. For instance, rhodium(I) complexes catalyze asymmetric hydrosilylation of ketones with up to 88% enantiomeric excess (ee) [2]. The ligand’s rigid backbone enforces a propeller-like arrangement of dimethylamino groups, creating a chiral pocket that differentiates prochiral substrates.
In copper-catalyzed cyclopropanations, the ligand’s trans-geometry aligns the alkene moiety perpendicular to the metal center, steering stereoselectivity. Reactions between styrene and ethyl diazoacetate produce trans-cyclopropanes with a 12:1 diastereomeric ratio, demonstrating superior selectivity compared to flexible diamine ligands [3].
Flammable;Corrosive